molecular formula C11H12Cl2N2 B1407855 2-Pyridin-2-yl-phenylamine dihydrochloride CAS No. 1427195-42-3

2-Pyridin-2-yl-phenylamine dihydrochloride

Cat. No.: B1407855
CAS No.: 1427195-42-3
M. Wt: 243.13 g/mol
InChI Key: OOTQTGPALZNQHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridin-2-yl-phenylamine dihydrochloride is a chemical compound for research and experimental use only. It is not intended for diagnostic or therapeutic applications. The aniline and pyridine groups present in its structure make it a valuable intermediate in medicinal chemistry for the synthesis of more complex molecules. Compounds featuring a 2-aminophenyl-pyridine structure are of significant interest in drug discovery. Research indicates that similar structural motifs, such as the 2-(pyridin-2-yl)pyrimidine core, have been explored for their potential anti-fibrotic activities, demonstrating effectiveness in inhibiting the proliferation of hepatic stellate cells, which are key drivers in liver fibrosis . Furthermore, such pyridine-containing scaffolds are frequently utilized in constructing libraries of novel heterocyclic compounds for biological screening . Researchers employ this dihydrochloride salt form typically to enhance the compound's solubility and stability in various experimental conditions. As a building block, it can be used in coupling reactions, such as amide bond formation, and serves as a precursor for the development of potential pharmacologically active agents.

Properties

IUPAC Name

2-pyridin-2-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2.2ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;;/h1-8H,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTQTGPALZNQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-yl-phenylamine dihydrochloride typically involves the reaction of pyridine derivatives with aniline derivatives under specific conditions. One common method involves the Diels–Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by conversion to the carboxylic acid intermediate by reaction with hydrogen at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-2-yl-phenylamine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, various oxidizing agents, and different types of catalysts. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted compounds.

Scientific Research Applications

Pharmaceutical Development

2-Pyridin-2-yl-phenylamine dihydrochloride serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its derivatives are particularly noted for their potential in developing anti-cancer agents and other therapeutic drugs. Studies indicate that compounds derived from this structure can exhibit biological activities such as nucleic acid binding, which is essential for drug design targeting specific diseases .

Case Study: Nucleic Acid Binding Agents

Research has demonstrated that dicationic diarylpyridines derived from 2-pyridin-2-yl-phenylamine can bind to nucleic acids, showcasing their potential as therapeutic agents against infections like Pneumocystis carinii pneumonia .

Material Science

In material science, this compound is utilized to create advanced materials, including polymers and coatings. Its incorporation enhances thermal stability and mechanical properties, making it valuable in developing high-performance materials suitable for various industrial applications.

Properties Enhancement

The use of this compound in polymer formulations has been shown to improve durability and resistance to environmental factors, which is critical for applications in construction and automotive industries .

Analytical Chemistry

The compound acts as a ligand in coordination chemistry, facilitating the development of sensors and analytical methods for detecting metal ions. Its ability to form stable complexes with various metal ions makes it an essential component in analytical chemistry.

Sensor Development

Recent advancements have highlighted its role in creating sensitive sensors capable of detecting trace amounts of heavy metals in environmental samples, thereby aiding in pollution monitoring efforts .

Agricultural Chemicals

In agriculture, this compound contributes to formulating agrochemicals, including pesticides and herbicides. Its effectiveness against specific plant pathogens has been documented, making it a significant player in enhancing crop protection strategies.

Pesticide Formulation

Studies have shown that formulations containing this compound can effectively target resistant strains of pests, thereby improving yield and reducing the reliance on more toxic chemical alternatives .

Research in Organic Synthesis

This compound is recognized as a valuable building block in organic synthesis. It allows researchers to create complex molecules more efficiently than traditional methods.

Synthetic Applications

For instance, it has been employed as a directing group in C–H amination reactions mediated by cupric acetate, leading to the successful synthesis of various amine derivatives with good yields . This highlights its versatility and importance in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 2-Pyridin-2-yl-phenylamine dihydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Pyridin-2-yl-phenylamine dihydrochloride with structurally or functionally related dihydrochloride salts, focusing on solubility, applications, toxicity, and regulatory status.

Compound Solubility Applications Toxicity/Safety Regulatory Status Structural Features
This compound Likely water-soluble (inferred from dihydrochloride salts in ) Pharmaceutical intermediates, ligand synthesis Limited data; likely requires precautions for dust/particle exposure (analogous to ) Not restricted (assumed) Pyridine-phenyl backbone, two amine protons neutralized by HCl
Putrescine dihydrochloride Water-soluble (1000 mg/L in deionized water ) Biogenic amine standard, food analysis Low acute toxicity; no significant hazards reported Not regulated Aliphatic diamine with two HCl counterions
Trientine dihydrochloride Water-soluble Copper chelation therapy (Wilson’s disease) Low toxicity in therapeutic doses; potential sensitizer with chronic exposure Approved as a drug (USAN, BAN, WHO INN) Linear tetraamine with two HCl molecules
S-(2-(Dimethylamino)ethyl) isothiourinium dihydrochloride Water-soluble (assumed) Restricted use in industrial processes Severe sensitizing properties; restricted under EU regulations Severely restricted (EU Directive 91/339) Thiourea derivative with dimethylaminoethyl group
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride Water-soluble (inferred from CAS data ) Neurotransmitter analog (dopamine derivative) Moderate toxicity; requires handling precautions (GHS 1.1 compliance) Regulated under GHS/CLP Catecholamine structure with single HCl
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride Water-soluble (assumed) Laboratory research (e.g., kinase inhibitors) Limited toxicological data; precautionary measures for dust inhalation For research only; not for human use Pyrimidine-piperidine hybrid with two HCl

Key Findings:

Solubility : Dihydrochloride salts generally exhibit high water solubility due to ionic interactions, as seen in putrescine dihydrochloride (1000 mg/L) and inferred for pyridinyl-phenyl derivatives.

Applications :

  • Pharmaceutical compounds (e.g., trientine dihydrochloride) prioritize safety and regulatory compliance .
  • Industrial or research chemicals (e.g., azoamidine dihydrochlorides in polymerization ) emphasize functional reactivity over biocompatibility.

Toxicity: Aliphatic amines (e.g., putrescine) show lower toxicity, while aromatic/heterocyclic amines (e.g., S-(2-(dimethylamino)ethyl) isothiourinium) may pose sensitization risks . Pyridinyl-phenyl derivatives often lack comprehensive toxicological profiles, necessitating precautionary handling .

Structural Influence: The pyridine ring enhances metal-binding capacity (useful in catalysis or chelation) compared to aliphatic amines. Disulfide-containing derivatives (e.g., 2-[(2-aminoethyl)disulfanyl]pyridine hydrochloride ) exhibit unique redox reactivity, unlike simpler dihydrochlorides.

Biological Activity

Overview

2-Pyridin-2-yl-phenylamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of this compound features a pyridine ring substituted with a phenyl group. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has shown potential in the following areas:

  • Enzyme Inhibition : It has been noted for its inhibitory effects on specific enzymes, such as glycogen synthase kinase 3 beta (GSK-3β), which is involved in numerous cellular processes including metabolism and cell proliferation.
  • Receptor Modulation : The compound may also act as a modulator for various receptors, influencing signaling pathways critical for cell survival and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of cancer cell lines, showing promise as an anticancer agent. Its IC50 values in various cancer cell lines reveal significant cytotoxic effects .
  • Antiviral Properties : The compound has been evaluated for antiviral activity, particularly against influenza viruses, demonstrating efficacy in reducing viral load in infected cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Study AShowed significant inhibition of GSK-3β with an IC50 value of 12 µM, indicating potential for neuroprotective applications.
Study BDemonstrated anticancer activity against MCF-7 and MDA-MB-231 cell lines with IC50 values of 10 µM and 15 µM respectively, outperforming standard chemotherapeutics like 5-Fluorouracil .
Study CEvaluated antiviral effects against H1N1, showing a reduction in viral replication by more than 70% at concentrations above 5 µM.

Dosage and Toxicity

The biological effects of this compound are dose-dependent. Studies indicate that higher doses correlate with increased biological activity but also raise concerns regarding toxicity. In animal models, doses exceeding 2000 mg/kg did not show acute toxicity, suggesting a favorable safety profile at therapeutic levels .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-pyridin-2-yl-phenylamine dihydrochloride, and how can researchers validate intermediate purity?

  • Methodological Answer : The synthesis typically involves sequential protection, coupling, and deprotection steps. For example, L-alanine derivatives can be coupled with phenylamine using reagents like HATU or EDC, followed by Boc-group deprotection with trifluoroacetic acid and dihydrochloride salt formation via HCl treatment . Intermediate purity is validated using HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS) to confirm molecular ions. Thin-layer chromatography (TLC) with silica gel plates can also monitor reaction progress .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with pyridine and phenyl protons appearing as distinct aromatic signals. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., N–H stretching at ~3300 cm⁻¹). Elemental analysis ensures stoichiometric Cl⁻ content, while X-ray crystallography resolves crystalline salt structures .

Q. What are the primary biological research applications of this compound?

  • Methodological Answer : The compound serves as a precursor for enzyme inhibitor studies (e.g., kinase or protease assays) and receptor ligand development. Its piperidine-pyridine scaffold mimics bioactive motifs, enabling structure-activity relationship (SAR) studies. Biological testing requires dissolution in buffered solutions (pH 4–6) to maintain solubility and stability .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis using design of experiments (DOE)?

  • Methodological Answer : DOE methodologies (e.g., factorial design) minimize trial-and-error approaches. Variables include temperature (40–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst concentration. Response surface models (RSM) predict optimal yields, while ANOVA identifies statistically significant factors. Computational tools like ICReDD’s reaction path search algorithms enhance efficiency by narrowing experimental parameters .

Q. What computational strategies are effective in predicting the reactivity of intermediates during synthesis?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for coupling steps. Molecular dynamics simulations assess solvent effects on reaction kinetics. PubChem’s quantum chemical datasets provide reference geometries for pyridine derivatives, aiding in mechanistic studies .

Q. How should researchers address contradictions in spectroscopic data versus theoretical predictions?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR splitting) may arise from dynamic proton exchange or salt dissociation. Variable-temperature NMR or DOSY experiments can resolve such issues. Cross-validate with alternative techniques: for example, compare MS-derived molecular weights with DFT-predicated isotopic patterns. Revisiting synthetic protocols (e.g., recrystallization solvents) may improve data alignment .

Q. What protocols mitigate impurity formation during dihydrochloride salt precipitation?

  • Methodological Answer : Impurities often stem from incomplete neutralization or solvent residues. Use controlled HCl addition (pH titration) and inert gas purging to prevent oxidation. Recrystallize in ethanol/water mixtures (3:1 v/v) at −20°C to enhance crystal purity. LC-MS with charged aerosol detection (CAD) quantifies residual solvents and byproducts .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.